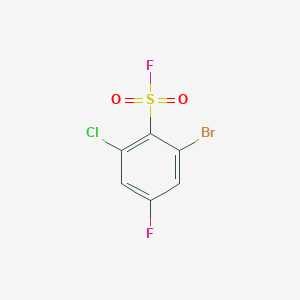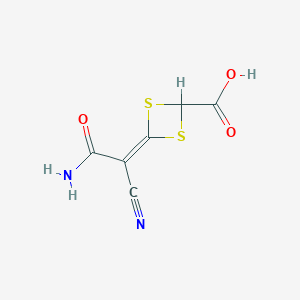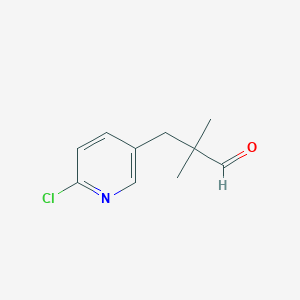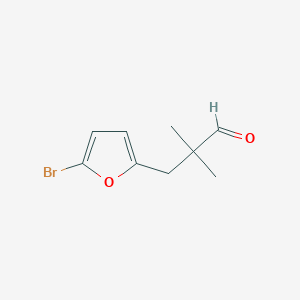
2-Bromo-6-chloro-4-fluorobenzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-chloro-4-fluorobenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H2BrClF2O2S It is a polyhalogenated benzene derivative that contains bromine, chlorine, and fluorine atoms, along with a sulfonyl fluoride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-4-fluorobenzene-1-sulfonyl fluoride typically involves multi-step organic reactions. One common method includes the halogenation of benzene derivatives followed by sulfonylation. For instance, starting with a benzene ring, bromination, chlorination, and fluorination can be carried out sequentially under controlled conditions to introduce the respective halogen atoms. The sulfonyl fluoride group can then be introduced using sulfonyl chloride reagents in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-chloro-4-fluorobenzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Reduction and Oxidation: The sulfonyl fluoride group can be reduced to sulfonamide or oxidized to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various functionalized benzene derivatives can be obtained.
Coupling Products:
Reduction Products: Sulfonamide derivatives, which are important in medicinal chemistry.
Applications De Recherche Scientifique
2-Bromo-6-chloro-4-fluorobenzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its role in drug discovery, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-chloro-4-fluorobenzene-1-sulfonyl fluoride depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the compound can act as an electrophile, forming a sigma complex with the aromatic ring before undergoing further transformation . In coupling reactions, it participates in the formation of carbon-carbon bonds through palladium-catalyzed processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-chloro-1-fluorobenzene: Another polyhalogenated benzene derivative with similar reactivity but lacking the sulfonyl fluoride group.
1-Bromo-4-chloro-2-fluorobenzene: Similar structure but different positioning of halogen atoms.
4-Fluorobenzyl bromide: Contains a fluorine and bromine atom but lacks the chlorine and sulfonyl fluoride groups.
Uniqueness
2-Bromo-6-chloro-4-fluorobenzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and potential for forming sulfonamide derivatives. This makes it particularly valuable in medicinal chemistry and the development of enzyme inhibitors.
Propriétés
Formule moléculaire |
C6H2BrClF2O2S |
|---|---|
Poids moléculaire |
291.50 g/mol |
Nom IUPAC |
2-bromo-6-chloro-4-fluorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H2BrClF2O2S/c7-4-1-3(9)2-5(8)6(4)13(10,11)12/h1-2H |
Clé InChI |
QCVKQSMXROEUEB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)S(=O)(=O)F)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-bromothiophen-2-yl)methyl]-3-methylaniline](/img/structure/B13234668.png)




![3-(tert-Butoxy)spiro[3.3]heptan-1-ol](/img/structure/B13234691.png)
![1-[1,2,4]Triazolo[4,3-B]pyridazin-6-YL-piperidin-4-ylamine](/img/structure/B13234699.png)
![2-([(3-Methylphenyl)methyl]sulfanyl)cyclopentan-1-one](/img/structure/B13234708.png)

![({[4-(Chloromethyl)hexyl]oxy}methyl)benzene](/img/structure/B13234722.png)
![4-{[1-(chloromethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole](/img/structure/B13234727.png)
![1-[4-Methoxy-2-(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B13234732.png)


